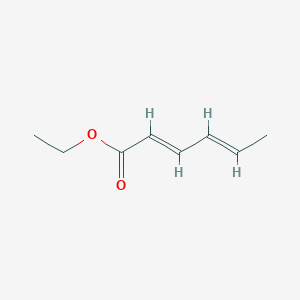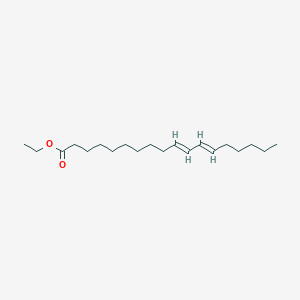
1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine
Übersicht
Beschreibung
1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine is a compound that is part of a class of organic molecules known for their pyrrolidine ring, a five-membered lactam structure. This particular compound is characterized by the presence of a benzyl group and a tert-butoxycarbonyl (Boc) protected amino group. The Boc group is a common protecting group used in peptide synthesis due to its stability and ease of removal under mild acidic conditions.
Synthesis Analysis
The synthesis of related pyrrolidine compounds often involves the use of key precursors and protecting groups to control the reactivity and selectivity of the reactions. For instance, the generation of 1-tert-butoxycarbonyl-3,4-didehydro-1H-pyrrole, a highly reactive cumulene, was achieved using 3,4-bis(trimethylsilyl)-1H-pyrrole as a precursor, with the Boc group playing a crucial role in adjusting electron density for subsequent reactions . Similarly, N-Boc-protected pyrroles have been used in Michael addition reactions, demonstrating the importance of the Boc group in controlling the stereochemistry of the reaction .
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives can be complex, with substituents influencing the overall conformation and reactivity. X-ray crystallography is often employed to determine the precise three-dimensional arrangement of atoms within these molecules. For example, the crystal structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was elucidated, showing the proline ring in an envelope conformation and the presence of intermolecular hydrogen bonds .
Chemical Reactions Analysis
Pyrrolidine derivatives can undergo a variety of chemical reactions, including cycloadditions, Michael additions, and intramolecular cyclizations. The reactivity can be influenced by the presence of electron-withdrawing or electron-donating groups. For instance, the transient 1-tert-butoxycarbonyl-3,4-didehydro-1H-pyrrole was trapped with different dienophiles to afford cycloadducts, demonstrating its reactivity . Michael additions of N-Boc-protected pyrroles to quinones have also been reported, leading to adducts with potential for further functionalization .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine and related compounds are influenced by their molecular structures. The presence of the Boc group can increase the steric bulk and affect the solubility and stability of the compound. The Boc group also allows for selective deprotection in the presence of other functional groups, which is valuable in multi-step synthetic sequences. The characterization of these compounds typically involves spectroscopic methods such as NMR and mass spectrometry, as well as thermal and X-ray analyses to determine stability and crystallinity .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
- Efficient Synthesis of Related Compounds : 1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine and its derivatives can be synthesized efficiently. For example, the reaction of N - tert -butyloxycarbonylasparagine with benzyl bromide in the presence of cesium carbonate leads to related compounds, highlighting its use in creating novel chemical entities (Vo-Hoang et al., 2004).
- Catalytic Applications : This compound has been used in the modification of sodium bis(2-methoxyethoxy)aluminum hydride (SMEAH) with pyrrolidine to create a selective reducing agent. This showcases its role in facilitating chemical reactions, particularly in reducing agents (Abe et al., 2001).
Pharmaceutical Research
- Anticancer and Antimicrobial Applications : Compounds synthesized from 1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine, such as certain palladium, gold, and silver N-heterocyclic carbene complexes, have shown potential in anticancer and antimicrobial applications. For instance, one study found that palladium complexes demonstrated potent anticancer activity, while gold and silver complexes exhibited significant antimicrobial properties (Ray et al., 2007).
Structural Analysis and Crystallography
- Crystallographic Studies : The compound and its derivatives have been studied for their crystal structures, which is crucial for understanding their physical and chemical properties. Such studies provide insights into the molecular structure and potential applications in various fields (Dazie et al., 2017).
Diverse Chemical Reactions
- Participation in Diverse Reactions : The compound has been utilized in various chemical reactions, such as alkoxycarbonylation of alkenes and oxidation of benzylic methylenes. This demonstrates its versatility as a reactant in different chemical processes (Dong et al., 2017), (Zhang et al., 2009).
Safety And Hazards
“1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine” can cause skin irritation and serious eye irritation . Therefore, it is recommended to wear protective gloves, eye protection, and face protection when handling this compound. If it comes into contact with the skin, wash with plenty of soap and water. If eye irritation persists, seek medical advice .
Eigenschaften
IUPAC Name |
tert-butyl N-(1-benzylpyrrolidin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)17-14-9-10-18(12-14)11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHOIDJGLYWEUEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20912515 | |
| Record name | tert-Butyl hydrogen (1-benzylpyrrolidin-3-yl)carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20912515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine | |
CAS RN |
99735-30-5 | |
| Record name | tert-Butyl hydrogen (1-benzylpyrrolidin-3-yl)carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20912515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

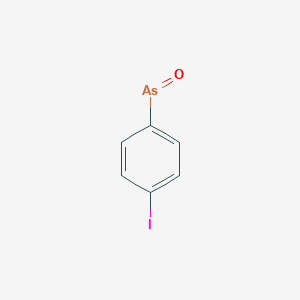
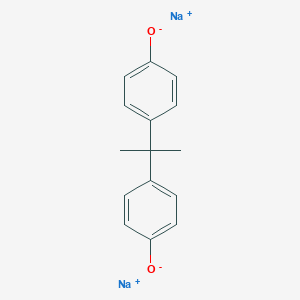
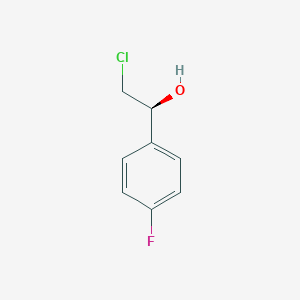
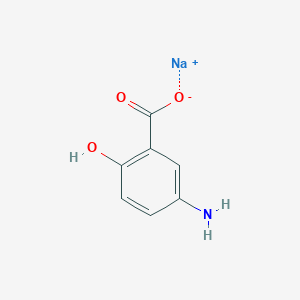
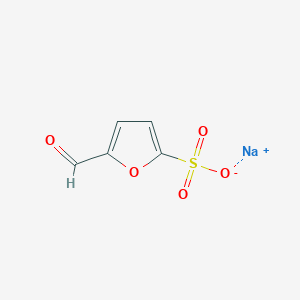
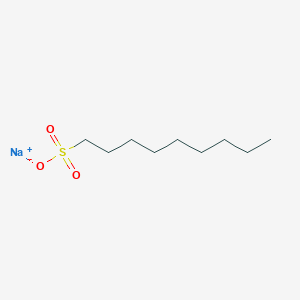
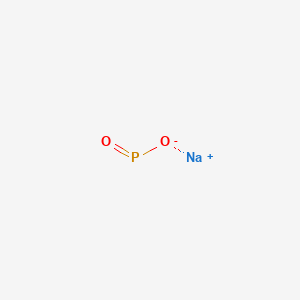
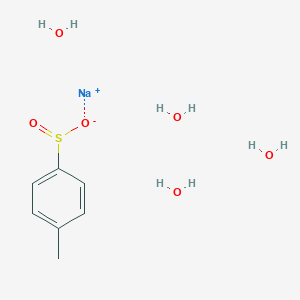
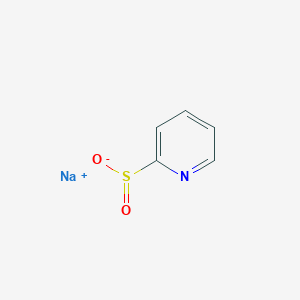
![Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate](/img/structure/B152891.png)
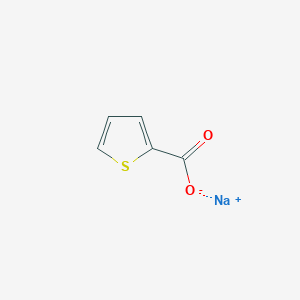
![spiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one hydrochloride](/img/structure/B152900.png)
